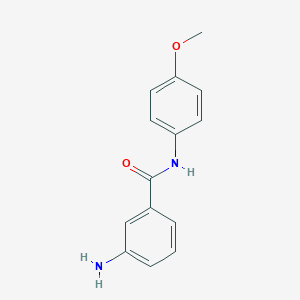

3-氨基-N-(4-甲氧基苯基)苯甲酰胺

描述

Synthesis Analysis

The synthesis of 3-amino-N-(4-methoxyphenyl)benzamide derivatives often involves multi-step chemical processes, including nitration, acylation, ammoniation, reduction, and secondary ammoniation. For instance, derivatives like 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides are synthesized through a sequence of nitration, acylation, ammoniation, reduction, and secondary ammoniation, highlighting the compound's complex synthesis pathway (Liu, Chen, Qiu, & Zhang, 2019).

Molecular Structure Analysis

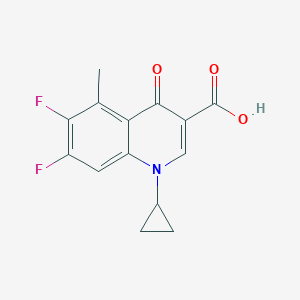

The molecular structure of 3-amino-N-(4-methoxyphenyl)benzamide derivatives has been elucidated using various spectroscopic techniques, including X-ray diffraction. For example, a study on a novel derivative analyzed its structure both experimentally and theoretically, revealing it crystallizes in a triclinic system and detailing its molecular geometry using density functional theory (DFT) (Demir et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 3-amino-N-(4-methoxyphenyl)benzamide derivatives often lead to complex behaviors. For example, electrochemical oxidation studies on amino-substituted benzamide derivatives demonstrate their capacity as antioxidants, indicating significant redox behavior and the potential for creating persistent free radicals (Jovanović et al., 2020).

Physical Properties Analysis

The physical properties of 3-amino-N-(4-methoxyphenyl)benzamide derivatives, such as solubility, melting point, and crystalline form, can significantly affect their application and effectiveness. Studies have detailed the preparation and characterization of different polymorphs of these compounds, revealing their thermal behavior and stability (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for understanding the potential applications of 3-amino-N-(4-methoxyphenyl)benzamide derivatives. For instance, their interaction with DNA methyltransferase 1 and their cytotoxic activities against cancer cell lines have been explored, showcasing their therapeutic potential (El Gaafary et al., 2021).

科学研究应用

聚(ADP-核糖)合成酶的抑制: 它作为核酶聚(ADP-核糖)合成酶的竞争性抑制剂,该酶在 DNA 修复和程序性细胞死亡等细胞功能中至关重要 (Purnell & Whish, 1980)。

抗菌和抗氧化活性: 表现出抗菌和抗氧化特性,为微生物学和药理学领域做出贡献 (Yang et al., 2015)。

抗氧化剂: 包括 3-氨基-N-(4-甲氧基苯基)苯甲酰胺在内的氨基取代苯甲酰胺衍生物通过清除自由基而作为强效抗氧化剂 (Jovanović et al., 2020)。

缓蚀: 它用作酸性条件下低碳钢的缓蚀剂,与材料科学和工程相关 (Mishra et al., 2018)。

分子内氢键的研究: 该化合物因其分子内氢键而受到研究,这有助于理解分子化学中的芳香性 (Subhapriya et al., 2017)。

抗惊厥活性: 该化合物的衍生物显示出优异的抗惊厥活性,为神经学和药学研究做出贡献 (Lambert et al., 1995)。

放射性药物应用: 放射性碘化的 4-氨基-N-(4-甲氧基苯基)苯甲酰胺对血清素-5HT2-受体表现出高亲和力,可用于神经影像学和放射性药物研究 (Mertens et al., 1994)。

选择性血清素 4 受体激动剂: 它作为一种选择性 5-HT4 受体激动剂,可能作为胃肠道治疗中的一种新型促动力剂 (Sonda et al., 2004)。

安全和危害

作用机制

Target of Action

It is known that this compound is a crucial building block of many drug candidates , suggesting that it may interact with a variety of biological targets.

Mode of Action

It is synthesized by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, leading to the formation of parallel monoacylation by-products and consecutive diacylation by-products .

Biochemical Pathways

Given its role as a building block in the synthesis of various drug candidates , it can be inferred that this compound may influence a range of biochemical pathways.

Result of Action

It is known that this compound is a crucial building block in the synthesis of many drug candidates , suggesting that it may have diverse effects at the molecular and cellular levels.

Action Environment

It is known that the selective acylation process used to synthesize this compound can be complicated by the presence of parallel monoacylation by-products and consecutive diacylation by-products .

属性

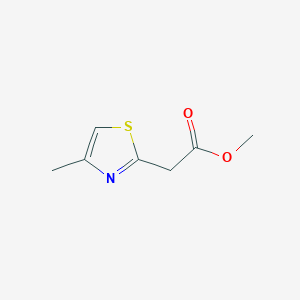

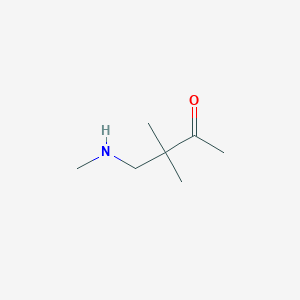

IUPAC Name |

3-amino-N-(4-methoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-7-5-12(6-8-13)16-14(17)10-3-2-4-11(15)9-10/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJRUDWWISWNHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356430 | |

| Record name | 3-amino-N-(4-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115175-19-4 | |

| Record name | 3-amino-N-(4-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the incorporation of 3-amino-N-(4-methoxyphenyl)benzamide into the 1,3-benzoselenazole structure influence its glutathione peroxidase-like antioxidant activity?

A1: While the provided research doesn't directly investigate the antioxidant activity of 3-amino-N-(4-methoxyphenyl)benzamide itself, it highlights the importance of substituents on the benzoselenazole ring for antioxidant activity. The study demonstrates that 1,3-benzoselenazoles synthesized from 3-amino-N-(4-methoxyphenyl)benzamide exhibit glutathione peroxidase (GPx)-like antioxidant activity. Although the 4-methoxyphenyl substituent derived from 3-amino-N-(4-methoxyphenyl)benzamide isn't specifically discussed, the research emphasizes the impact of electron-donating groups on enhancing antioxidant activity. Further investigation is needed to directly correlate the presence of the 4-methoxyphenyl group with the observed antioxidant properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B40819.png)

![Hexachloromethyl-hexamethoxycalix-[6]arene](/img/structure/B40823.png)